Secoxyloganin

Übersicht

Beschreibung

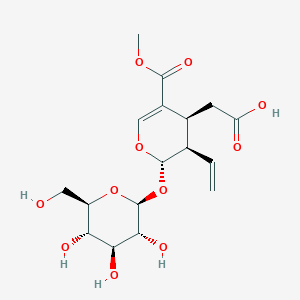

Secoxyloganin ist ein Secoiridoidglykosid, das aus verschiedenen Pflanzenarten isoliert wurde, darunter Lonicera japonica, Olea europaea und Catharanthus roseus . Es ist bekannt für seine antioxidativen und antiallergischen Eigenschaften . Die Verbindung hat die Summenformel C17H24O11 und ein Molekulargewicht von 404,37 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann aus natürlichen Quellen wie Geißblatt (Lonicera japonica) durch Extraktion und Reinigungsprozesse synthetisiert werden . Die Herstellungsmethode umfasst die folgenden Schritte:

Extraktion: Das Pflanzenmaterial wird zunächst getrocknet und zu einem feinen Pulver vermahlen. Anschließend wird Ethanol verwendet, um die Wirkstoffe zu extrahieren.

Reinigung: Der Extrakt wird verschiedenen chromatographischen Verfahren unterzogen, um this compound zu isolieren.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst typischerweise die großtechnische Extraktion aus pflanzlichen Quellen. Der Prozess beinhaltet:

Anbau: Anbau der Pflanzenarten, von denen bekannt ist, dass sie this compound enthalten.

Ernte: Ernte des Pflanzenmaterials zum optimalen Zeitpunkt, um den maximalen Ertrag zu erzielen.

Extraktion und Reinigung: Verwendung von Lösungsmitteln und chromatographischen Verfahren zur Extraktion und Reinigung von this compound im industriellen Maßstab.

Wissenschaftliche Forschungsanwendungen

Secoxyloganin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Studien haben seine Rolle im Pflanzenstoffwechsel und sein Potenzial als Antioxidans gezeigt.

Industrie: Es wird bei der Entwicklung von Naturheilprodukten und Nahrungsergänzungsmitteln verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege:

Antioxidative Aktivität: Es fängt freie Radikale ab und hemmt oxidativen Stress.

Antiallergische Aktivität: Es moduliert Immunantworten, um allergische Reaktionen zu reduzieren.

Molekularziele: This compound interagiert mit Enzymen und Rezeptoren, die am oxidativen Stress und an Immunantworten beteiligt sind.

Wirkmechanismus

Target of Action

Secoxyloganin is a secoiridoid glycoside that exhibits antioxidant and anti-allergic properties . It has been found to possess antibacterial activity and cytotoxic activity against the UACC-62 cell line . It also has a protective effect on cells infected with PRRSV .

Mode of Action

For instance, it has been found to inhibit blood flow decrease , which could be one of the mechanisms behind its anti-allergic activity .

Biochemical Pathways

This compound is synthesized from geranyl pyrophosphate in the mevalonate pathway . It is formed from loganin through the action of the enzyme secologanin synthase . This enzyme is a P450 enzyme that catalyzes an unusual ring-opening reaction of loganin in the biosynthesis of the monoterpenoid indole alkaloid (MIA) precursor secologanin .

Pharmacokinetics

A method has been developed for the simultaneous determination of this compound and other compounds in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry . This could potentially be used to study the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the manifestation of its various biological activities, including antioxidant, anti-allergic, antibacterial, and cytotoxic activities . These activities suggest that this compound could have potential therapeutic applications in various health conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant species from which this compound is isolated can affect its properties . Furthermore, the expression of the enzyme secologanin synthase, which is involved in the biosynthesis of this compound, can vary depending on the organ in which it is expressed . These factors can influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Secoxyloganin interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of the monoterpenoid indole alkaloids (MIAs) precursor secologanin . The conversion of loganin to secologanin is catalyzed by secologanin synthases (SLS), a P450 enzyme . Furthermore, both SLS isoforms further oxidize secologanin into this compound .

Cellular Effects

This compound has been found to exhibit diverse biological activities. It is active against E. coli and S. aureus . It also exhibits cytotoxicity to human dermal fibroblasts . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the unusual ring-opening reaction of loganin in the biosynthesis of the MIA precursor secologanin . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. In planta transient overexpression analysis of secologanin synthase resulted in an increase in transcript levels and a subsequent increase in secologanin and camptothecin (CPT) accumulation . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the seco-iridoid pathway, which is a complex and highly regulated pathway under the influence of different enzymatic reactions . This pathway is responsible for the production of potent terpenoid indole alkaloids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Secoxyloganin can be synthesized from natural sources such as honeysuckle (Lonicera japonica) through extraction and purification processes . The preparation method involves the following steps:

Extraction: The plant material is first dried and ground into a fine powder. Ethanol is then used to extract the active compounds.

Purification: The extract is subjected to various chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes:

Cultivation: Growing the plant species known to contain this compound.

Harvesting: Collecting the plant material at the optimal time for maximum yield.

Extraction and Purification: Using solvents and chromatographic techniques to extract and purify this compound on an industrial scale.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Secoxyloganin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zur Bildung von this compound-Derivaten mit verschiedenen funktionellen Gruppen führen .

Vergleich Mit ähnlichen Verbindungen

Secoxyloganin ist unter den Secoiridoidglykosiden aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:

Loganin: Ein weiteres Secoiridoidglykosid mit ähnlichen antioxidativen Eigenschaften.

Secologanin: Ein Vorläufer bei der Biosynthese verschiedener Monoterpen-Indolalkaloide.

Oleoside-11-methylester: In der gleichen Pflanzenart gefunden und teilt einige biologische Aktivitäten.

This compound zeichnet sich durch seine starken antiallergischen Eigenschaften und seine Rolle im Pflanzenstoffwechsel aus .

Biologische Aktivität

Secoxyloganin is a secoiridoid glycoside primarily isolated from Lonicera japonica and other plant species. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, presenting data tables, case studies, and detailed analyses of its pharmacological effects.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is , and it features a complex arrangement of rings and functional groups typical of secoiridoids.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.31 g/mol |

| Solubility | Soluble in water and ethanol |

1. Antioxidant Activity

Recent studies have demonstrated the potent antioxidant properties of this compound. For instance, a study evaluating the methanolic extract of G. viburnoides, which contains this compound, reported significant free radical scavenging activities with an IC50 value of . This suggests that this compound can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in various experimental models. In a study involving carrageenan-induced paw edema in mice, administration of this compound significantly reduced inflammation markers at doses of . The compound was also effective in the Complete Freund's Adjuvant (CFA) model, demonstrating its potential as an analgesic and anti-inflammatory agent.

Table 2: Anti-inflammatory Effects of this compound

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Carrageenan-induced edema | 3 | Reduced paw edema |

| CFA-induced inflammation | 3 | Decreased mechanical allodynia |

| 100 | Lowered cold sensitivity |

3. Anticancer Activity

The anticancer properties of this compound have been highlighted in recent research. A study focusing on human breast cancer MDA-MB-231 cells revealed that this compound inhibited cell growth effectively, suggesting its potential as a therapeutic agent in cancer treatment . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 10 | Significant growth inhibition |

| 20 | Induction of apoptosis |

Toxicological Profile

Despite its biological activities, the safety profile of this compound has been rigorously evaluated. In acute and subacute toxicity studies conducted on female Swiss mice, no significant toxic effects were observed at doses up to . This indicates a favorable safety margin for potential therapeutic applications.

Table 4: Toxicological Findings

| Treatment Duration | Dose (mg/kg) | Observations |

|---|---|---|

| Acute (14 days) | 2000 | No toxicity detected |

| Subacute (28 days) | 30, 100, 300 | No adverse effects noted |

Eigenschaften

IUPAC Name |

2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6-8,10,12-14,16-18,21-23H,1,4-5H2,2H3,(H,19,20)/t7-,8+,10-,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLSOVRLZHTATK-PEYNGXJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC(=O)O)C=C)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974342 | |

| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58822-47-2 | |

| Record name | Secoxyloganin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58822-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secoxyloganin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECOXYLOGANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65J8K23L9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.